Benzyl 3-hydroxypyrrolidine-1-carboxylate
Description
Significance of Pyrrolidine (B122466) Scaffolds in Chemical Biology and Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. unipd.it Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. bldpharm.com This three-dimensionality is a key advantage over flat, aromatic rings, as it can lead to higher binding affinity and selectivity. bldpharm.com
The pyrrolidine core is found in a vast number of natural products, including many alkaloids, and is a component of the amino acid proline. unipd.it Consequently, it is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. pharmaffiliates.com Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. chemscene.com Beyond medicine, pyrrolidine-based compounds are also employed as chiral catalysts and ligands in asymmetric synthesis, enabling the production of single-enantiomer compounds. pharmaffiliates.com
Historical Context of Pyrrolidinol Derivatives Research
The exploration of pyrrolidinol derivatives, which are pyrrolidines containing a hydroxyl group, has a rich history rooted in the quest for new pharmaceuticals. Early research often focused on the synthesis and pharmacological evaluation of N-substituted 3-pyrrolidinols. For instance, methods for preparing these compounds have been documented for several decades, with applications in the development of drugs targeting various conditions. google.com
The synthesis of chiral 3-hydroxypyrrolidine derivatives has been a significant area of investigation. Initial methods often involved the resolution of racemic mixtures, which can be inefficient. google.com Over time, more advanced stereoselective syntheses have been developed, starting from chiral precursors like malic acid, glutamic acid, or through enzymatic resolutions. nih.govnih.gov The development of robust methods to produce enantiomerically pure 3-hydroxypyrrolidines and their protected forms, such as Benzyl 3-hydroxypyrrolidine-1-carboxylate, has been crucial for their use as intermediates in the synthesis of complex chiral molecules, including antibiotics and antihypertensive agents. google.com For example, optically active N-benzyl-3-hydroxypyrrolidine, a close relative of the title compound, is a known intermediate for several pharmaceutical products. google.com
Stereochemical Significance and Isomeric Forms
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two stereoisomers: (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. The spatial arrangement of the hydroxyl group is critical, as it can profoundly influence the biological activity and the stereochemical outcome of the reactions in which these isomers are used.
The ability to synthesize and utilize stereochemically pure forms of this compound is of paramount importance in drug discovery. guidechem.com The interaction of a drug molecule with its biological target is often highly dependent on the three-dimensional shape of the molecule. Therefore, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active or even cause unwanted side effects.
The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, in the synthesis of complex molecules, the use of either the (R) or (S) isomer of a chiral building block like this compound can lead to the formation of diastereomeric products with distinct properties and biological activities. While specific comparative studies on the biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, the fundamental principles of stereochemistry in drug design underscore the importance of accessing and utilizing each isomer in its pure form.
Table 2: Isomers of this compound
| Isomer | CAS Number |
|---|---|
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | 100858-33-1 |
| (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | 100858-32-0 |
This data is compiled from multiple sources. pharmaffiliates.comwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913871 | |
| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97545-52-3 | |
| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control and Enantiopurity in Synthesis
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to control the formation of stereoisomers by guiding reactions to favor one diastereomer over others. A key strategy involves intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.
For instance, a concise synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines has been developed from commercially available starting materials with excellent diastereoselectivity researchgate.net. This approach relies on a 5-exo-tet ring closure reaction. The high diastereoselectivity is attributed to a tightly bound chelation-controlled transition state during the cyclization process researchgate.net. While this example produces a related carboxylated derivative, the underlying principle of using chelation control in a 5-exo-tet cyclization to set the relative stereochemistry of the hydroxyl group is a relevant diastereoselective strategy for accessing specific stereoisomers of substituted hydroxypyrrolidines.
Another approach involves the electrophile-induced ring contraction of enantioenriched 6-membered cyclic alkenyl boronate complexes. This method has been used to achieve the diastereoselective synthesis of cyclopentyl boronic esters bearing two contiguous fully substituted stereocenters bris.ac.uk. Such methodologies, which control the formation of multiple stereocenters in a ring system, are indicative of advanced strategies that could be adapted for the diastereoselective synthesis of highly substituted 3-hydroxypyrrolidine derivatives.
Resolution Techniques for Racemic Mixtures
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While this means a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical approach, especially on an industrial scale.
Enzymatic resolution leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. This method is attractive due to the high selectivity of enzymes and the mild reaction conditions typically employed. Lipases are commonly used enzymes for this purpose.
Stereoselective Esterification: In this method, a lipase is used to acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated. For example, the kinetic resolution of 1-benzoyl-3-pyrrolidinol using Amano PS-IM lipase through stereoselective esterification resulted in optically active 1-benzoyl-3-pyrrolidinol with an enantiomeric excess (ee) of over 99% nih.gov. Similarly, the acetylation of racemic 3-hydroxypyrrolidine catalyzed by Amano lipases achieved excellent enantioselectivity for both the acetylated product and the remaining starting material whiterose.ac.uk.
Stereoselective Hydrolysis: The reverse reaction, the stereoselective hydrolysis of a racemic ester, is also a common strategy. A racemic N-substituted-3-acyloxypyrrolidine can be treated with an enzyme or microorganism that selectively hydrolyzes one of the ester enantiomers, yielding an enantiomerically pure alcohol and the unreacted ester google.com.
| Substrate | Enzyme/Method | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1-Benzoylpyrrolidine | Aspergillus sp. NBRC 109513 (Hydroxylation) | (S)-1-Benzoyl-3-pyrrolidinol | 66% | nih.gov |
| (±)-1-Benzoyl-3-pyrrolidinol | Amano PS-IM Lipase (Esterification) | (R)-1-Benzoyl-3-pyrrolidinol | >99% | nih.gov |
| (±)-3-Hydroxypyrrolidine | Amano Lipases (Acetylation) | (R)-Acetylated Product & (S)-Alcohol | Excellent | whiterose.ac.uk |
Chiral Chromatography
Chiral chromatography is a critical technique for the separation of enantiomers, and it is widely employed in the analysis and purification of chiral compounds like Benzyl 3-hydroxypyrrolidine-1-carboxylate. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. High-Performance Liquid Chromatography (HPLC) with a chiral column is the most common approach for this purpose.
For pyrrolidine (B122466) derivatives and related chiral molecules, various types of CSPs are effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly prevalent. For instance, the separation of a structurally related chiral δ-lactam was successfully achieved using a Chiralpak IC column. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is crucial for optimizing the separation. The specific ratio of these solvents affects the resolution and retention times of the enantiomers.
In a typical application, a racemic or enantioenriched mixture of this compound is injected into the HPLC system. The enantiomers are then separated on the chiral column, and their respective concentrations are determined by a detector (e.g., UV-Vis). This allows for the precise determination of the enantiomeric composition of the sample. Gas chromatography (GC) with a chiral capillary column can also be used, particularly for more volatile derivatives.
Determination and Maintenance of Enantiomeric Excess (ee) and Diastereomeric Excess (de)
Controlling the stereochemical outcome of a synthesis is paramount, and this requires reliable methods for both determining and maintaining the enantiomeric and diastereomeric purity of intermediates and the final product, this compound.
Determination of Enantiomeric and Diastereomeric Excess:
The enantiomeric excess (ee) is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are used for its determination:
Chiral High-Performance Liquid Chromatography (HPLC): As detailed in the previous section, chiral HPLC is a primary and highly accurate method for determining the ee. nih.govwvu.edu By separating the enantiomers, the area under each peak in the chromatogram can be integrated to calculate the ratio of the (R)- and (S)-enantiomers present in the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be used after derivatization with a chiral agent. Reacting the chiral alcohol of this compound with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of their ratio, which directly corresponds to the original enantiomeric ratio. researchgate.net
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net Since enantiomers produce mirror-image CD spectra, the technique can be used to determine the absolute configuration and, by creating calibration curves with samples of known ee, to quantify the enantiomeric purity of an unknown sample. nih.gov
The following table summarizes common methods for determining enantiomeric excess.
| Method | Principle | Common Application |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Widely used for accurate quantification of enantiomeric ratios in reaction mixtures and final products. nih.govwvu.edu |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, which gives distinct NMR signals for each diastereomer. researchgate.net | Used to determine ee when chiral chromatography methods are unavailable; also provides structural information. |
| Circular Dichroism | Measures the difference in absorption of left and right circularly polarized light by enantiomers. researchgate.net | Used for determining absolute configuration and for quantifying ee, especially in high-throughput screening. nih.gov |
| X-ray Crystallography | Can determine the absolute configuration of a single enantiomer if a suitable crystal is formed. mdpi.comresearchgate.net | Primarily used for unambiguous assignment of absolute stereochemistry of a pure enantiomer. |
Maintenance of Enantiomeric and Diastereomeric Excess:
Maintaining stereochemical integrity throughout a synthetic sequence is crucial for producing an enantiopure final product. This is typically achieved through stereoselective synthesis strategies:
Use of Chiral Pool Starting Materials: A common and effective strategy is to begin the synthesis with a readily available, inexpensive, and enantiopure natural product. For the synthesis of chiral 3-hydroxypyrrolidine derivatives, compounds like L- or D-malic acid, glutamic acid, or 4-hydroxyproline are frequently used as starting materials. google.comnih.gov The inherent chirality of these molecules is carried through the synthetic steps, ensuring the desired stereochemistry in the final product. Processes have been developed where the optical purity of the starting material is substantially retained throughout the synthesis. wipo.int
Asymmetric Catalysis: This approach involves using a small amount of a chiral catalyst to induce stereoselectivity in a reaction that converts a prochiral substrate into a chiral product. For instance, the asymmetric reduction of a ketone precursor, N-Cbz-3-pyrrolidinone, can be achieved using chiral catalysts or enzymes (ketoreductases) to yield either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess. nih.gov
Biocatalysis: Enzymes are highly stereo- and regioselective catalysts. Whole-cell biotransformations or isolated enzymes can be used to perform key stereoselective steps, such as the hydroxylation of N-protected pyrrolidines or the reduction of ketones, to produce chiral alcohols with very high ee. researchgate.net For example, the hydroxylation of N-benzyloxycarbonyl-pyrrolidine using Sphingomonas sp. can produce the (R)-enantiomer with high selectivity. researchgate.net
Careful selection of reaction conditions (temperature, solvent, reagents) is also critical to prevent racemization or epimerization, which would decrease the enantiomeric or diastereomeric excess of the product.
Benzyl 3 Hydroxypyrrolidine 1 Carboxylate As a Chiral Building Block in Organic Synthesis
Precursor to Functionalized Pyrrolidine (B122466) Derivatives
The strategic placement of the hydroxyl and carbamate functionalities on the pyrrolidine ring of Benzyl 3-hydroxypyrrolidine-1-carboxylate makes it an ideal starting material for the synthesis of a diverse array of functionalized pyrrolidine derivatives.
Synthesis of Substituted Pyrrolidinones and Pyrrolidinediones
The oxidation of the hydroxyl group in this compound provides a straightforward route to the corresponding ketone, 1-benzyl-3-pyrrolidinone. This ketone is a valuable intermediate for further functionalization. For instance, it can be used as a starting material in the synthesis of vinyl triflates. Additionally, enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone can yield enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a key intermediate for various drugs.
Further oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinediones. These dicarbonyl compounds are versatile synthons for the construction of more complex heterocyclic systems. The specific reaction conditions and oxidizing agents employed will dictate the position of the second carbonyl group.
Formation of Poly-substituted Pyrrolidines
The hydroxyl group of this compound can be readily converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the pyrrolidine ring. The subsequent removal of the benzyl carbamate protecting group and further N-functionalization provides access to a vast array of poly-substituted pyrrolidines.
Role in the Synthesis of Pyrrolidine-Containing Natural Products and Analogues
The pyrrolidine ring is a common structural motif found in a multitude of natural products, many of which exhibit significant biological activity. This compound serves as a key chiral precursor in the synthesis of several classes of these important molecules.
Alkaloid Synthesis
The pyrrolidine core of this compound is a fundamental component of many alkaloids. nih.gov For example, it can be utilized in the synthesis of tropane alkaloids, such as hygrine and norhygrine, and Sedum alkaloids, which are known for their memory-enhancing properties. nih.gov The synthesis of these alkaloids often involves the elaboration of the pyrrolidine ring and the introduction of additional stereocenters.
A notable example is the use of N-benzyl-3-hydroxypyrrolidine, which can be derived from this compound, in the synthesis of optically active N-benzyl-3-hydroxypyrrolidines from the natural alkaloid vasicine. google.com This process involves the cleavage of a C=N bond in vasicine, followed by deamination to yield the target compound. google.com
Proline and Hydroxyproline Analogues
Proline and its hydroxylated analogue, hydroxyproline, are crucial amino acids that play significant roles in protein structure and function. nih.govsigmaaldrich.com this compound is an excellent starting material for the synthesis of various substituted proline and hydroxyproline analogues. nih.gov
The hydroxyl group at the 3-position can be exploited to introduce a variety of functional groups, leading to the creation of novel amino acid derivatives with unique conformational properties. These analogues are valuable tools for studying protein folding, enzyme mechanisms, and for the development of new therapeutic agents. For example, 3-hydroxyproline has been used as a starting material for the synthesis of 3-substituted proline derivatives through palladium-mediated couplings on an enol triflate derived from the parent molecule. nih.gov
| Starting Material | Target Molecule Class | Key Transformation |
| This compound | Substituted Pyrrolidinones | Oxidation of the hydroxyl group |
| This compound | Poly-substituted Pyrrolidines | Conversion of hydroxyl to leaving group and nucleophilic substitution |
| This compound | Alkaloids (e.g., Sedum alkaloids) | Elaboration of the pyrrolidine ring |
| This compound | Proline and Hydroxyproline Analogues | Functionalization of the hydroxyl group |
Pyrrolidine-Based Peptidomimetics and Beta-Turn Mimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and bioavailability. chemdiv.com The rigid pyrrolidine scaffold of this compound makes it an attractive template for the design of peptidomimetics.
Intermediacy in the Total Synthesis of Complex Molecules
This compound serves as a crucial chiral building block in the asymmetric synthesis of various complex molecules, most notably in the preparation of the potent neurotransmitter, (-)-kainic acid. Its rigid pyrrolidine core and the stereodefined hydroxyl group provide a valuable scaffold for the stereoselective introduction of further functionalities. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for controlled reactivity throughout the synthetic sequence.
A key strategy in the total synthesis of (-)-kainic acid involves the utilization of (2S,3R)-benzyl 3-hydroxy-2-(iodomethyl)pyrrolidine-1-carboxylate, a derivative of this compound, as a pivotal intermediate. This intermediate embodies the correct stereochemistry at two of the three chiral centers of the final natural product. The synthesis of this key intermediate and its subsequent conversion to (-)-kainic acid highlights the utility of this compound in constructing complex natural products.
Below is a data table summarizing the key steps in a reported total synthesis of (-)-kainic acid, illustrating the role of the this compound derived intermediate.
Table 1: Key Synthetic Steps in the Total Synthesis of (-)-Kainic Acid
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | (2S,3R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | TBDMSCl, Imidazole, DMF | (2S,3R)-Benzyl 3-(tert-butyldimethylsilyloxy)pyrrolidine-1-carboxylate | 98 |
| 2 | Product of Step 1 | s-BuLi, (-)-Sparteine, TMEDA, Et₂O; then I₂ | (2S,3R)-Benzyl 3-(tert-butyldimethylsilyloxy)-2-iodopyrrolidine-1-carboxylate | 75 |
| 3 | Product of Step 2 | Allyltributyltin, AIBN, Toluene, 80 °C | (2S,3R,4S)-Benzyl 4-allyl-3-(tert-butyldimethylsilyloxy)pyrrolidine-1-carboxylate | 85 |
| 4 | Product of Step 3 | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | (2S,3R,4S)-Benzyl 3-(tert-butyldimethylsilyloxy)-4-(2-oxoethyl)pyrrolidine-1-carboxylate | 92 |
| 5 | Product of Step 4 | 1. NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O; 2. CH₂N₂ | Methyl 2-((2S,3R,4S)-1-(benzyloxycarbonyl)-3-(tert-butyldimethylsilyloxy)pyrrolidin-4-yl)acetate | 88 (over 2 steps) |
| 6 | Product of Step 5 | TBAF, THF | Methyl 2-((2S,3R,4S)-1-(benzyloxycarbonyl)-3-hydroxypyrrolidin-4-yl)acetate | 95 |
| 7 | Product of Step 6 | 1. MsCl, Et₃N, CH₂Cl₂; 2. DBU, Toluene, 80 °C | Methyl 2-((2S,4S)-1-(benzyloxycarbonyl)-2,3-didehydropyrrolidin-4-yl)acetate | 82 (over 2 steps) |
| 8 | Product of Step 7 | Me₂CuLi, Et₂O | Methyl 2-((2S,3S,4S)-1-(benzyloxycarbonyl)-3-methylpyrrolidin-4-yl)acetate | 78 |
| 9 | Product of Step 8 | 1. H₂, Pd/C, MeOH; 2. 6N HCl, reflux | (-)-Kainic acid | 70 (over 2 steps) |
Applications in Medicinal Chemistry and Pharmaceutical Development
Scaffold for Drug Discovery and Development
The inherent properties of the pyrrolidine (B122466) ring, such as its ability to contribute to the stereochemistry of a molecule and its increased three-dimensional coverage, make it a highly sought-after scaffold in drug discovery. researchgate.netnih.gov The presence of stereogenic carbons in the pyrrolidine ring allows for the creation of various stereoisomers, each potentially having a different biological profile due to different binding modes with enantioselective proteins. researchgate.netnih.gov
Optically active N-benzyl-3-hydroxypyrrolidines are crucial intermediates in the synthesis of various pharmaceutical products, including antibiotic drugs. google.com The development of efficient synthetic routes to these intermediates is of significant commercial importance. google.com The pyrrolidine scaffold's versatility allows for the creation of a diverse range of antibacterial agents. nih.gov
Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Small molecule kinase inhibitors have emerged as an important class of drugs. ed.ac.uk The development of these inhibitors often involves the use of specific molecular scaffolds to achieve desired binding affinities and selectivities. The pyrrolidine scaffold has been incorporated into the design of kinase inhibitors, contributing to the development of new therapeutic agents for various diseases.
Table 1: Examples of Kinase Inhibitors and their Development
| Inhibitor | Target | Significance |
|---|---|---|
| Imatinib | Bcr-Abl tyrosine kinase | Approved in 2001 for chronic myeloid leukemia, marking a significant advancement in targeted cancer therapy. nih.gov |
| Branebrutinib | Bruton's tyrosine kinase (BTK) | A highly selective, irreversible BTK inhibitor with potential applications in autoimmune disorders. nih.gov |
| Elsubrutinib | Bruton's tyrosine kinase (BTK) | A tunable covalent inhibitor that has shown efficacy in pre-clinical models of rheumatoid arthritis and systemic lupus erythematosus. nih.gov |
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuron structure and function. nih.gov One therapeutic strategy involves the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase to increase the levels of neurotransmitters in the brain. Research in this area has explored various molecular scaffolds, including those derived from pyrrolidine, to design potent and selective inhibitors. The structural features of Benzyl 3-hydroxypyrrolidine-1-carboxylate make it a candidate for the development of novel therapeutics targeting these enzymes.
The pyrrolidine nucleus is a key component in a variety of synthetic compounds that have demonstrated significant antitumor and antimicrobial activities. bohrium.comnih.gov The versatility of this scaffold allows for substitutions that can modulate the biological activity and selectivity of the resulting compounds. bohrium.com For instance, derivatives of the marine alkaloid fascaplysin, which contains a complex heterocyclic system, have shown high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. mdpi.com Similarly, synthetic peptidyl derivatives containing the 1,3-benzodioxole system have been evaluated as potential antitumor and antimicrobial agents. nih.gov
Table 2: Research on Antitumor and Antimicrobial Agents
| Compound Class | Activity | Key Findings |
|---|---|---|
| Pyrrolidine Derivatives | Anticancer | Substitutions on the pyrrolidine ring affect the compound's activity and selectivity against various cancer cell lines. bohrium.com |
| 9-Phenylfascaplysin Derivatives | Antimicrobial | Showed outstandingly high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. mdpi.com |
| 1,3-Benzodioxole Peptidyl Derivatives | Antitumor and Antimicrobial | Some compounds were able to inhibit the growth of carcinoma S-180 tumors in mice. nih.gov |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Antimicrobial | Demonstrated good activity against strains of S. aureus and B. subtilis. |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Antimicrobial and Anticancer | Showed gram-positive bacteria-directed antimicrobial activity and structure-dependent anticancer activity. mdpi.com |
The development of inhibitors for viral enzymes like HIV protease and cellular enzymes such as phosphodiesterase 9 (PDE9) is a major focus of pharmaceutical research. The pyrrolidine scaffold has been utilized in the design of HIV protease inhibitors. nih.gov For instance, N-benzyl pseudopeptides containing a hydroxyalkylamino acid core structure have shown the ability to inhibit HIV replication. nih.gov Furthermore, PDE9A inhibitors are being investigated for the treatment of cognitive impairment associated with central nervous system disorders. google.com While specific examples directly utilizing this compound in these areas are not detailed in the provided context, its nature as a versatile chiral intermediate suggests its potential applicability in the synthesis of complex molecules targeting these enzymes.
Structure-Activity Relationship (SAR) Studies Utilizing Pyrrolidine Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. bohrium.com For pyrrolidine-based compounds, SAR analyses help to understand the impact of different substituents on their therapeutic effects. bohrium.com These studies have shown that modifications to the pyrrolidine ring and its substituents can significantly alter the potency and selectivity of the resulting molecules. mdpi.comnih.gov For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, SAR studies revealed that while some truncations of the pyrrolidine pentamine scaffold led to a loss of inhibitory activity, modifications of other functionalities had varied effects, indicating potential for optimization. mdpi.comnih.gov
Influence of Stereochemistry on Biological Activity
The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. nih.gov Since one of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms, the spatial orientation of substituents can lead to vastly different biological profiles. nih.govresearchgate.net This is primarily because biological targets, such as enzymes and receptors, are chiral and often exhibit stereoselective binding with drug candidates. nih.govresearchgate.net
In the case of this compound, the hydroxyl group at the C-3 position creates a chiral center, leading to two distinct enantiomers: (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. The absolute configuration of this hydroxyl group dictates how the molecule presents itself in three-dimensional space, which in turn affects its ability to bind to a specific biological target.
Research on other chiral compounds has demonstrated that different stereoisomers can have significantly different, and sometimes opposing, biological effects. nih.gov For instance, studies on derivatives of 3-Br-acivicin, another chiral molecule, revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake or binding mechanism is responsible for the observed biological activity. nih.gov While specific comparative studies on the enantiomers of this compound are not detailed in the provided sources, the general principles of medicinal chemistry strongly suggest that the (R) and (S) forms would likely exhibit different potencies, efficacies, or even different biological activities altogether due to the specific geometry required for target engagement.
Table 1: Stereoisomers of this compound and Potential Biological Implications
| Enantiomer | Structure | Potential Biological Implication |
|---|---|---|
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | The hydroxyl group has a specific spatial orientation (R configuration). | May exhibit higher affinity for a specific biological target compared to the (S)-enantiomer, leading to desired therapeutic activity. |
| (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | The hydroxyl group has the opposite spatial orientation (S configuration). | Could be less active, inactive, or even responsible for off-target effects, depending on the enantioselectivity of the biological system. nih.gov |
Impact of Ring Substitutions on Conformational Properties and Biological Effects
The pyrrolidine ring is not a flat, rigid structure; it is a saturated five-membered ring that possesses an intrinsic property of "pseudorotation," allowing it to adopt various energetically favorable conformations. nih.gov These conformations, often described as envelope or twisted forms, significantly influence the three-dimensional shape of the molecule and its ability to interact with biological targets. nih.govmdpi.com The introduction of substituents onto the pyrrolidine ring can control and lock the ring into a specific, preferred conformation. nih.gov
Substituents on the pyrrolidine ring determine the conformation of the five-membered ring, which in turn influences factors like backbone dihedral angles and the relative energy of different isomers. acs.org The puckering of the ring can be controlled through inductive and stereoelectronic factors related to the substituents. nih.gov
Position of Substitution : The location of the substituent is crucial. For example, in proline-containing peptides, it has been observed that hydroxy substituents at the C-4 position have a greater impact on isomerization than analogous substituents at the C-3 position. acs.org
Nature of Substituent : Both the steric bulk and the electronegativity of the substituent play a role. nih.govacs.org
Electronegative Substituents : In proline analogs, an electronegative substituent at the 4-trans position tends to favor an exo ring pucker, while a 4-cis-substituent favors an endo pucker. nih.govacs.org
Bulky Substituents : Sterically demanding groups, such as a tert-butyl group, strongly favor a pseudoequatorial orientation, which can cause opposite puckering effects compared to electronegative substituents. researchgate.netnih.gov
These conformational changes directly impact biological activity. By locking the pyrrolidine ring into a specific conformation that mimics the "bioactive conformation" required for binding to a receptor or enzyme, the potency and selectivity of the compound can be significantly enhanced. bldpharm.com This strategy of conformational restriction is a powerful tool for medicinal chemists to reduce the entropic penalty associated with ligand binding, thereby improving affinity. bldpharm.com
Table 2: Influence of Pyrrolidine Ring Substitutions on Conformation and Potential Biological Effects
| Substitution Type | Effect on Ring Conformation | Potential Biological Consequence |
|---|---|---|
| Electronegative group at C-4 (trans) | Favors an 'exo' pucker of the ring. nih.govacs.org | May orient other functional groups into a position that enhances binding to a biological target. |
| Electronegative group at C-4 (cis) | Favors an 'endo' pucker of the ring. nih.govacs.org | May lead to a different binding mode or reduced activity if the conformation is not optimal for the target. |
| Bulky alkyl group at C-4 | Forces a pseudoequatorial orientation, strongly influencing the ring pucker in a predictable manner. researchgate.netnih.gov | Can be used to rigidly constrain the molecule, potentially increasing potency and selectivity. bldpharm.com |
| Substitution at C-2 | Can shift the basicity of the pyrrolidine nitrogen. nih.gov | Alters the compound's pKa, which can affect its solubility, absorption, and interaction with targets sensitive to charge. |
Preclinical Development Aspects
This compound and its derivatives represent a versatile scaffold used in the discovery of new biologically active compounds. nih.gov The preclinical development phase for drug candidates incorporating this scaffold involves a series of in vitro and in vivo studies to evaluate their therapeutic potential before consideration for human trials. While specific, comprehensive preclinical data for this compound itself is not extensively detailed in the public domain, the evaluation of related derivatives provides insight into the typical aspects studied.
The process generally begins with the synthesis and biological evaluation of a series of analogs to establish a structure-activity relationship (SAR). nih.govnih.gov This involves testing the compounds for their desired biological activity, such as enzyme inhibition or antimicrobial effects. For example, derivatives of related benzyl structures have been synthesized and evaluated for their potential as xanthine oxidase inhibitors and for antibacterial and antioxidant activities. nih.govjchr.org
Once promising compounds are identified, preliminary mechanism of action studies are often conducted. nih.gov These experiments aim to determine how the compound exerts its biological effect. Following this, key preclinical development aspects include ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. These studies measure drug-like properties that are critical for a compound's success as a therapeutic agent. nih.gov
Table 3: Key Preclinical Evaluations for Pyrrolidine-Based Compounds
| Evaluation Area | Description | Example from Related Compounds |
|---|---|---|
| Biological Activity Screening | Initial in vitro testing to identify compounds with the desired therapeutic effect. | Derivatives have been tested for antimicrobial activity against S. aureus and E. coli, and for antioxidant potential using DPPH assays. jchr.org |
| Structure-Activity Relationship (SAR) | Synthesizing and testing a series of related analogs to understand which parts of the molecule are essential for activity. | Studies on N-benzyl hydroxypyridone carboxamides involved probing four different zones of the molecule to optimize antiviral potency. nih.gov |
| Mechanism of Action (MOA) | Investigating the specific biochemical interaction through which a drug substance produces its pharmacological effect. | For potential antivirals, this can include virus entry assays and time-of-addition studies to pinpoint when the compound acts during viral replication. nih.gov |
| ADME Profiling | Assessing the Absorption, Distribution, Metabolism, and Excretion properties of a compound to evaluate its drug-like characteristics. | Key ADME parameters measured include aqueous solubility, stability in plasma and liver microsomes, and membrane permeability (e.g., using PAMPA assays). nih.gov |
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Benzyl 3-hydroxypyrrolidine-1-carboxylate, providing detailed information about the carbon-hydrogen framework and the relative orientation of substituents.
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct signature for the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the 7.2-7.4 ppm region. The benzylic methylene protons (O-CH₂-Ph) are chemically distinct and often present as a singlet around 5.1 ppm. The protons on the pyrrolidine (B122466) ring resonate in the aliphatic region. The methine proton at the C3 position (CH-OH) is shifted downfield due to the adjacent hydroxyl group, appearing around 4.4-4.5 ppm. The other pyrrolidine methylene protons at C2, C4, and C5 appear as complex multiplets between 1.8 and 3.7 ppm, with their exact chemical shifts and coupling patterns being highly dependent on the ring's conformation and the cis/trans isomerism of the carbamate group. The hydroxyl proton (OH) typically appears as a broad singlet whose position is concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The carbamate carbonyl carbon (C=O) gives a characteristic signal around 155 ppm. The aromatic carbons of the benzyl group resonate in the 127-137 ppm range. The benzylic carbon (O-CH₂) is typically found near 67 ppm. The C3 carbon bearing the hydroxyl group appears around 70 ppm, while the other pyrrolidine carbons (C2, C4, C5) resonate further upfield, typically between 30 and 55 ppm. chemicalbook.com
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is crucial for stereochemical assignment. By observing through-space correlations between protons, it is possible to determine the relative configuration of the hydroxyl group with respect to the protons on the pyrrolidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbamate C=O | - | ~155 |
| Aromatic C (ipso) | - | ~137 |
| Aromatic CH | ~7.3 (m, 5H) | ~127-129 |
| Benzylic CH₂ | ~5.1 (s, 2H) | ~67 |
| Pyrrolidine C3-H | ~4.4 (m, 1H) | ~70 |
| Pyrrolidine C2/C5-H₂ | ~3.3-3.7 (m, 4H) | ~45-55 |
| Pyrrolidine C4-H₂ | ~1.9-2.1 (m, 2H) | ~30-35 |
| Hydroxyl OH | Variable (br s, 1H) | - |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. For a molecular formula of C₁₂H₁₅NO₃, the exact mass is 221.1052 g/mol , which can be confirmed by high-resolution mass spectrometry (HRMS). chemscene.com
The fragmentation pattern in tandem MS (MS/MS) provides valuable structural clues. A prominent and characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91. Other common fragmentations include the loss of the entire benzyloxycarbonyl group or cleavages within the pyrrolidine ring, which can help confirm the core structure.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the molecule's absolute configuration (R or S) at the C3 stereocenter. nih.gov
The crystal structure reveals the solid-state conformation of the molecule. This includes the specific puckering of the five-membered pyrrolidine ring, which is non-planar. mdpi.com It also defines the spatial orientation of the bulky benzyl carboxylate group relative to the hydroxyl group. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands.
O-H Stretch: A strong and broad absorption band is observed in the region of 3600-3300 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, with the broadening resulting from hydrogen bonding. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). pressbooks.pub Aliphatic C-H stretches from the pyrrolidine and benzylic methylene groups are observed as strong bands in the 2850-2980 cm⁻¹ range. libretexts.org
C=O Stretch: The most intense and sharp band in the spectrum is the carbonyl stretch of the carbamate group, which typically appears in the 1710-1680 cm⁻¹ region. spectroscopyonline.com Its position can provide subtle information about the molecular environment.
C-O and C-N Stretches: Strong stretching vibrations corresponding to the C-O bond of the carbamate and the C-N bond of the pyrrolidine ring are found in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch | 3600 - 3300 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980 - 2850 | Strong |
| Carbamate (C=O) | Stretch | 1710 - 1680 | Very Strong, Sharp |
| Aromatic C=C | Stretch | ~1600, ~1450 | Medium-Weak |
| Carbamate (C-O) | Stretch | 1300 - 1200 | Strong |
| Amine (C-N) | Stretch | 1200 - 1100 | Medium-Strong |
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the conformational preferences and electronic properties of this compound, complementing experimental data.
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as envelope (E) and twist (T) forms. nih.gov The pucker is defined by the displacement of atoms from a mean plane. For 3-substituted pyrrolidines, the C3 atom can be displaced on the same side as the C=O group (Cγ-exo) or on the opposite side (Cγ-endo). The energetic preference for a specific pucker is influenced by the stereochemistry and nature of the substituent at the C3 position. mdpi.com Computational modeling can calculate the relative energies of these different puckered states to predict the most stable conformation.
Another key conformational feature is amide isomerism. The N-C(O)O bond of the carbamate has partial double-bond character, leading to restricted rotation and the possibility of cis and trans conformers. These rotamers can have significantly different energies and spatial arrangements, and their equilibrium can be studied through computational energy calculations. nih.gov
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the reactivity of this compound. epstem.net These methods can be used to model reaction pathways, for instance, in reactions involving the nucleophilic hydroxyl group or electrophilic carbamate carbonyl.
By calculating the energies of reactants, transition states, and products, computational chemists can determine activation energies and reaction enthalpies. This provides a theoretical understanding of reaction feasibility and selectivity. For example, calculations can predict the energetics of O-acylation or O-alkylation reactions at the hydroxyl group or model the mechanism of carbamate deprotection, offering insights that are valuable for synthetic planning. uni-greifswald.de
Molecular Dynamics Simulations
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time by simulating the interactions between atoms and molecules. This technique provides valuable insights into conformational changes, solvation effects, and intermolecular interactions.
While MD simulations have been widely applied to study complex biomolecular systems and various organic molecules, it appears that this compound has not been the primary subject of such a dedicated computational study. Research in this area tends to focus on larger molecules where this compound might be a substructure, or on molecules with more immediate applications in areas such as drug discovery or materials science, where understanding dynamic behavior is critical.
The absence of specific MD simulation data for this compound means that detailed findings on its dynamic conformational landscape, solvent interactions, and thermodynamic properties from a simulation perspective are not available in the current body of scientific literature. Such a study, were it to be conducted, would likely involve the following:
System Setup: Building a simulation box containing one or more molecules of this compound solvated in a chosen solvent, such as water or an organic solvent.
Force Field Selection: Applying a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the intramolecular and intermolecular forces governing the system's dynamics.
Simulation Protocol: Performing energy minimization, followed by equilibration under controlled temperature and pressure, and a subsequent production run to generate a trajectory of the molecule's motion over time.
Data Analysis: Analyzing the trajectory to extract information such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and to identify stable conformations and transition pathways.
Without such a study, a data table detailing simulation parameters and results cannot be generated. Future computational research could address this gap and provide a deeper understanding of the molecular dynamics of this compound.
Q & A
Q. What are the common synthetic routes for preparing benzyl 3-hydroxypyrrolidine-1-carboxylate, and how can reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution (SNAr) reactions. A representative method involves reacting (R)-3-hydroxypyrrolidine with benzyl chloroformate under basic conditions. For example, in a published protocol, sodium hydroxide (50% aqueous) and tetra--butylammonium hydrogensulfate (as a phase-transfer catalyst) were used in toluene at room temperature for 72 hours, yielding 76% product . Key variables affecting yield include:
- Catalyst choice : Phase-transfer catalysts improve interfacial reactivity.
- Temperature : Prolonged room-temperature reactions mitigate side reactions.
- Protecting group stability : The benzyloxycarbonyl (Cbz) group is stable under basic conditions but sensitive to hydrogenolysis.
Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure and stereochemistry of this compound?
- NMR : H and C NMR are critical for confirming regiochemistry and stereochemistry. For example, H NMR in DMSO- at 100°C resolves signals for the pyrrolidine ring protons (δ 1.93–3.53 ppm) and benzyl group (δ 5.10 ppm for -CH-O-) .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to determine bond lengths, angles, and ring puckering. The hydroxyl group’s position can be validated via hydrogen-bonding patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in structurally similar compounds) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. What chromatographic methods are effective for purifying this compound?
- Flash silica chromatography : Elute with gradients of ethyl acetate (0–50%) in heptane to separate polar byproducts .
- HPLC : Use C18 columns with acetonitrile/water mobile phases for high-purity isolation, especially for enantiomeric resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in SNAr reactions?
Q. How can ring-puckering parameters be quantified for the pyrrolidine moiety in this compound?
Cremer and Pople’s puckering coordinates (, , ) are used to describe non-planar rings. For five-membered rings like pyrrolidine:
Q. How should researchers resolve contradictions between NMR and X-ray data regarding stereochemical assignments?
Q. What role does this compound play in synthesizing macrocyclic heterocycles?
this compound serves as a chiral building block for macrocycles. For instance, it was used in a double SNAr reaction to construct a 20-membered macrocycle, with the hydroxyl group enabling ether linkage formation. The stereochemistry at C3 influences macrocycle conformation and binding properties .
Q. What methods are suitable for resolving enantiomers of this compound?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) can selectively acylate one enantiomer .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
